N-(2-ethylphenyl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c1-2-11-5-3-4-6-14(11)17-15(18)12-7-9-13(16)10-8-12/h3-10H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREABRZGWQLBOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-4-fluorobenzamide typically involves the reaction of 2-ethylphenylamine with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and higher efficiency. The choice of solvent and base may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research has indicated that N-(2-ethylphenyl)-4-fluorobenzamide exhibits potential anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, suggesting that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with specific molecular pathways makes it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
Another area of interest is the compound's anti-inflammatory activity. Preclinical studies have shown that this compound can reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases. This effect is attributed to its ability to modulate cytokine production and inhibit inflammatory pathways.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Various analogs have been synthesized to evaluate how changes in substituents affect biological activity. For instance:
| Compound | Substituent | Activity | Notes |
|---|---|---|---|
| This compound | 4-Fluoro | High anticancer activity | Effective against multiple cancer lines |
| N-(2-ethylphenyl)-3-fluorobenzamide | 3-Fluoro | Moderate activity | Reduced potency compared to 4-fluoro analog |
| N-(3-methylphenyl)-4-fluorobenzamide | 3-Methyl | Low activity | Less effective due to steric hindrance |
These studies emphasize the importance of the position and nature of substituents on the benzene ring in determining biological activity.
Case Studies
Several case studies have documented the applications of this compound in drug discovery:
Case Study 1: Anticancer Drug Development
A collaborative research project focused on developing a new class of anticancer agents based on this compound derivatives. The lead compound showed promising results in preclinical trials, leading to further optimization and testing in vivo.
Case Study 2: Anti-inflammatory Research
In another study, researchers investigated the anti-inflammatory effects of this compound in animal models of arthritis. The results indicated a significant reduction in joint swelling and pain, supporting its potential as a therapeutic agent for inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Substituent Variations
The 4-fluorobenzamide core is a common scaffold in several derivatives, with variations in the N-substituent significantly altering properties. Key analogs include:
Physical and Chemical Properties
- Melting Points: N-(dimethylcarbamothioyl)-4-fluorobenzamide: 130–132°C .
- Synthesis: N-(dimethylcarbamothioyl)-4-fluorobenzamide is crystallized using a dichloromethane:ethanol (1:2) mixture, yielding 78% pure product . Flurofamide’s synthesis involves phosphinyl group incorporation, critical for urease inhibition .
Coordination Chemistry and Electroactivity
- Metal Complexes :
- Ni(II) and Cu(II) complexes of N-(dimethylcarbamothioyl)-4-fluorobenzamide exhibit slightly distorted square planar geometries. Bond length analysis (C=O, C=S, C-N) suggests electronic delocalization in the chelate ring .
- Cyclic voltammetry reveals irreversible oxidation peaks (e.g., Ni complex at +1.38 V), indicating electroactive behavior .
Discussion of Substituent Effects
- Electron-Withdrawing Groups (e.g., -F, -Cl) : Increase polarity and influence electronic delocalization, enhancing interactions with biological targets (e.g., Kv7 channels in Ztz240 ).
- Thiourea/Carbamothioyl Moieties : Facilitate metal coordination and stabilize chelate rings, critical for electrochemical properties .
Biological Activity
N-(2-ethylphenyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, thereby providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound belongs to the benzamide family, characterized by the presence of an ethyl group and a fluorine atom attached to the aromatic rings. The molecular formula is . The fluorine substitution is particularly noteworthy as it enhances the compound's metabolic stability and bioavailability, which are critical factors in drug design.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through:
- Receptor Binding : It has been studied for its role as a ligand in receptor binding assays, which could elucidate its pharmacological profile.
- Enzyme Inhibition : The compound potentially inhibits specific enzymes involved in disease pathways, contributing to its therapeutic effects.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro assays demonstrated that derivatives of benzamide compounds, including this compound, exhibited significant cytotoxicity against various cancer cell lines. The mechanisms involved are believed to include disruption of cell proliferation pathways and induction of apoptosis in malignant cells .
2. Antimicrobial Properties
This compound has also shown promise as an antimicrobial agent:
- Research indicated that certain benzamide derivatives could inhibit the growth of pathogenic bacteria and fungi. The specific interaction with microbial enzymes is thought to play a crucial role in this activity .
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties:
- It was found to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) . This makes it a candidate for further exploration in treating inflammatory diseases.
Case Studies
Several case studies have explored the biological activity of this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
